N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Description
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydroquinazoline core, which is further functionalized with a carboxamide group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANOCDQODTUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 4-methoxyaniline with a suitable quinazoline precursor. One common method involves the use of a cyclization reaction where the starting materials are heated under reflux in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the addition of acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways that are critical for cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-1H-indole-2-carboxamide
- N-(4-Methoxyphenyl)-1H-imidazole-2-carboxamide
- N-(4-Methoxyphenyl)-2-aminobenzamide
Uniqueness
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its tetrahydroquinazoline core, which imparts specific biological activities that are not observed in other similar compounds. The presence of the methoxyphenyl group also enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
